N-benzyl-2,3-dihydro-1,4-dioxine-5-carboxamide
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Overview
Description
N-benzyl-2,3-dihydro-1,4-dioxine-5-carboxamide is an organic compound with the molecular formula C11H13NO3. It belongs to the class of benzodioxine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a benzyl group attached to a dihydro-1,4-dioxine ring, with a carboxamide functional group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,3-dihydro-1,4-dioxine-5-carboxamide typically involves the following steps:
Formation of the Dioxine Ring: The initial step involves the formation of the 2,3-dihydro-1,4-dioxine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the dioxine ring in the presence of a base such as sodium hydride or potassium carbonate.
Carboxamide Formation: The final step involves the introduction of the carboxamide group at the 5-position. This can be achieved through the reaction of the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,3-dihydro-1,4-dioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The benzyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-benzyl-2,3-dihydro-1,4-dioxine-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of enzymes such as poly (ADP-ribose) polymerase 1 (PARP1), which is involved in DNA repair processes.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2,3-dihydro-1,4-dioxine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a PARP1 inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby interfering with DNA repair processes. This can lead to the accumulation of DNA damage and potentially induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-5-carboxamide: A closely related compound with similar structural features but lacking the benzyl group.
3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide: Another related compound with a different heterocyclic ring structure.
Uniqueness
N-benzyl-2,3-dihydro-1,4-dioxine-5-carboxamide is unique due to the presence of the benzyl group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its therapeutic potential.
Properties
IUPAC Name |
N-benzyl-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12(11-9-15-6-7-16-11)13-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWBKCOTOUXYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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